molecular formula C10H13N3O B2637077 6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one CAS No. 309949-82-4

6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one

货号: B2637077
CAS 编号: 309949-82-4
分子量: 191.234
InChI 键: SSBOTAFCKSQJTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one is a chemical compound based on the pyrazolo[1,5-a]pyrimidine core structure, which is recognized in medicinal chemistry as a privileged scaffold for the development of kinase inhibitors . This core structure is a key pharmacophore in several known therapeutic agents and investigational compounds, such as the CDK inhibitor dinaciclib and the TRKA inhibitor larotrectinib, highlighting its significance in targeted cancer therapy research . The specific substitutions at the 2, 6, and 7 positions on the core are designed to explore structure-activity relationships (SAR), potentially modulating the compound's selectivity and potency against specific kinase targets like CDK2 and TRKA . Researchers can utilize this building block in the design and synthesis of novel small molecules aimed at studying cell cycle regulation, cancer proliferation pathways, and overcoming drug resistance mechanisms . The compound is provided exclusively for research purposes in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

6-ethyl-2,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-4-8-7(3)13-9(11-10(8)14)5-6(2)12-13/h5H,4H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBOTAFCKSQJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=CC(=N2)C)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反应分析

Types of Reactions

6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including 6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one, exhibit potent anticancer properties.

Key Findings:

  • Dual Inhibition of Kinases: A study focused on the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives showed that certain compounds exhibited dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). For instance, compounds similar to this compound demonstrated IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA, indicating strong potential as anticancer agents .
CompoundTarget KinaseIC50 Value (µM)
This compoundCDK20.09
This compoundTRKA0.45

Enzymatic Inhibition

The compound has also been studied for its inhibitory effects on various enzymes involved in cancer progression.

Enzymatic Activity:

  • Antiproliferative Effects: The antiproliferative activity was assessed across a panel of 60 human cancer cell lines. Results indicated that compounds like this compound could achieve significant growth inhibition rates (mean GI% of approximately 43.9%) across multiple cancer types .

Anti-inflammatory Properties

Another promising application of this compound is its potential use as an anti-inflammatory agent.

Research Insights:

  • Pharmacological Screening: A series of pyrazolo derivatives were synthesized and tested for anti-inflammatory activities. The results showed that some compounds exhibited potent inhibition of prostaglandin synthesis at various dose levels. Notably, the tested compounds were found to be less toxic compared to traditional anti-inflammatory drugs like Diclofenac .
CompoundProstaglandin Inhibition (%)LD50 (mg/kg)
Compound A>60%>1100
DiclofenacReference<200

Case Study 1: Dual Kinase Inhibition

A comprehensive investigation into the synthesis of pyrazolo[1,5-a]pyrimidine derivatives highlighted the efficacy of these compounds in targeting CDK2 and TRKA kinases. The study utilized molecular docking simulations to understand binding mechanisms better and confirmed the potential for developing novel anticancer therapeutics based on this scaffold .

Case Study 2: Anti-inflammatory Activity

In a study evaluating new pyrazolo derivatives for anti-inflammatory properties, several compounds were found to inhibit plasma prostaglandin E2 levels significantly. This suggests that derivatives like this compound could serve as safer alternatives to existing non-steroidal anti-inflammatory drugs .

作用机制

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Positioning and Regioselectivity

The regiochemistry of pyrazolo[1,5-a]pyrimidinones is highly sensitive to reaction conditions. For example:

  • 2,5-Dimethyl-7-one (23): Synthesized via condensation of 3-amino-5-methylpyrazole with ethyl acetoacetate, forming a methyl group at C5 and C2. The 7-position remains unsubstituted .
  • 6-Ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one: Likely synthesized using a substituted aminopyrazole (e.g., 3-amino-2-methylpyrazole) with a 1,3-diketone containing ethyl and methyl groups. The ethyl group at C6 and methyl at C7 suggest distinct regioselectivity compared to 23.
Table 1: Substituent Positioning in Selected Derivatives
Compound Substituents (Positions) Key Synthetic Method
6-Ethyl-2,7-dimethyl derivative 2-Me, 6-Et, 7-Me Condensation with tailored 1,3-diketone
2,5-Dimethyl-7-one (23) 2-Me, 5-Me, 7-O Condensation of 3-amino-5-Me-pyrazole
3,5-Diaryl-7-CF3 derivatives 3-Ar, 5-Ar, 7-CF3 Suzuki-Miyaura cross-coupling
7-Ethyl-2,6-dimethyl analog 2-Me, 6-Me, 7-Et Unspecified alkylation/condensation

Challenges and Opportunities

  • Regioselectivity Control : Achieving precise substituent placement (e.g., ethyl at C6 vs. C7) requires optimized reaction conditions or protecting group strategies .
  • Green Synthesis : Water-mediated reactions (as in ) could be adapted to improve sustainability .

生物活性

6-Ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound has been investigated for its potential as an anticancer agent and as an inhibitor of various enzymes.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between 3-aminopyrazoles and biselectrophilic compounds. For this compound, specific synthetic pathways have been developed to enhance yield and structural diversity. The compound's molecular weight is approximately 216.24 g/mol, and it possesses unique electronic properties due to its substituents at the 2 and 7 positions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compound derivatives have shown significant growth inhibition across various cancer cell lines. In a study evaluating multiple derivatives, one compound demonstrated a mean growth inhibition (GI%) of 43.9% across 56 different cell lines .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell Line TestedGI%IC50 (µM)
6nVarious43.90.78 (CDK2)
6sRFX 393-11.70
6tRFX 393-19.92

The compound's mechanism of action involves inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cell cycle regulation and cancer progression . The IC50 values indicate that these compounds can effectively inhibit CDK2 and TRKA at low concentrations.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory activity . It has shown potential as a dual inhibitor of CDK2 and TRKA, making it a promising candidate for further development in cancer therapeutics. The binding interactions were confirmed through molecular docking studies that demonstrated favorable orientations similar to known inhibitors .

Case Studies

Case Study: Evaluation Against Renal Carcinoma
In a targeted study on renal carcinoma cell line RFX 393, compounds derived from pyrazolo[1,5-a]pyrimidine exhibited notable cytotoxic effects. Both compounds 6s and 6t were evaluated for their ability to induce apoptosis and arrest the cell cycle at the G0–G1 phase. The results indicated that treatment with these compounds resulted in significant changes in cell cycle distribution compared to untreated controls .

Table 2: Cell Cycle Effects Induced by Pyrazolo[1,5-a]pyrimidine Derivatives

PhaseControl (%)Compound 6s (%)Compound 6t (%)
G0–G157.0884.3678.01
S29.3311.4915.26
G2/M13.594.156.73

These findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives as effective anticancer agents through their ability to modulate key cellular processes.

常见问题

Q. Example Table: Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives

Starting MaterialReagents/ConditionsProduct (Yield)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePyBroP, Et3N, Suzuki coupling (110°C, 24h)3,5-Diarylated derivatives (70–95%)
3-Amino-5-methylpyrazole + ethyl acetoacetateAcetic acid, reflux2,7-Dimethyl isomer (confirmed via NOE)

How can researchers address regiochemical inconsistencies observed in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using β-ketoesters?

Advanced Research Focus: Data Contradiction Analysis
Regiochemical discrepancies arise due to competing pathways during cyclization. For instance, Girges et al. reported that reactions of p-tosylaminopyrazole with ethyl acetoacetate (EAA) at 160°C yielded 7-methyl-1,2,4,5-tetrahydro-1-(p-tosyl)pyrazolo[1,5-a]pyrimidin-5-one, contradicting earlier claims of 5-methyl isomers . Mitigation strategies include:

  • Spectroscopic validation : Use NOE difference experiments to confirm proximity of methyl and aromatic protons, resolving ambiguities in substitution patterns .
  • Reaction optimization : Adjusting solvent polarity (e.g., DMF vs. acetic acid) and temperature to favor kinetic vs. thermodynamic products .

What methodologies are effective for evaluating the antiproliferative activity of pyrazolo[1,5-a]pyrimidine derivatives in cancer models?

Advanced Research Focus: Experimental Design
Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates were evaluated in cervical cancer cells (HeLa, SiHa) using:

  • Cell-cycle analysis : Flow cytometry to quantify G1 or G2/M arrest, revealing differential effects based on p53 status .
  • Immunoblotting/RT-PCR : Detection of p53 target genes (BAX, Bcl2, p21) to confirm apoptosis induction via mitochondrial pathways .
  • Nuclear translocation assays : Immunocytochemistry to visualize p53 activation, a critical step for compound prioritization .

Key Finding : Conjugates with 3,4,5-trimethoxyphenyl groups showed IC50 values <1 µM in HeLa cells, correlating with enhanced p53 phosphorylation .

How can Suzuki–Miyaura cross-coupling be optimized to introduce aryl groups at specific positions of the pyrazolo[1,5-a]pyrimidine core?

Advanced Research Focus: Methodological Optimization
To functionalize the C3 or C5 positions:

  • C3 Arylation : Use 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl boronic acids under microwave conditions (XPhosPdG2 catalyst, 110°C, 24h), achieving >90% yields .
  • C5 Arylation : Activate the lactam C–O bond with PyBroP before coupling, enabling sequential diarylation for diverse libraries .

Critical Parameter : Avoid debromination by selecting bulky ligands (e.g., XPhos) and low-temperature conditions for halogen-sensitive substrates .

What structural modifications enhance selectivity for serotonin 5-HT6 receptor antagonism in pyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Focus: Structure-Activity Relationship (SAR)
Studies on 5,7-disubstituted derivatives revealed:

  • Intramolecular hydrogen bonding : Between sulfonyl and methylamino groups restricts conformational flexibility, improving 5-HT6R affinity (pIC50 >9) .
  • Substituent effects : Small, polar groups at C5 (e.g., -NH2) reduce cLogP without compromising potency, aiding blood-brain barrier penetration .

Example Compound : 3-Phenylsulfonylcyclopentapyrazolopyrimidine showed sub-nanomolar binding affinity and >1000-fold selectivity over 5-HT2B and hERG channels .

What analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Q. Basic Research Focus

  • NMR spectroscopy : 1H/13C NMR and NOE experiments resolve regiochemical ambiguities (e.g., distinguishing C5 vs. C7 substituents) .
  • HRMS : Confirms molecular formulae (e.g., C13H11N5O with m/z [M+H]+ = 254.1042) .
  • X-ray crystallography : Validates intramolecular hydrogen bonding patterns critical for biological activity .

How do reaction conditions influence the regioselectivity of pyrazolo[1,5-a]pyrimidine formation from aminopyrazoles?

Advanced Research Focus: Mechanistic Insights
Regioselectivity is governed by:

  • Acid catalysis : Protic acids (e.g., acetic acid) favor 7-oxo products, while aprotic solvents (DMF) may lead to 5-oxo isomers .
  • Substituent electronic effects : Electron-withdrawing groups on the β-ketoester direct cyclization to specific positions, validated via computational modeling .

What strategies are employed to mitigate toxicity during in vitro evaluation of pyrazolo[1,5-a]pyrimidines?

Q. Advanced Research Focus: Experimental Design

  • Off-target profiling : Screen against hERG channels and cytochrome P450 isoforms to identify liabilities early .
  • Metabolic stability assays : Use liver microsomes to predict pharmacokinetic behavior and guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one
Reactant of Route 2
6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。